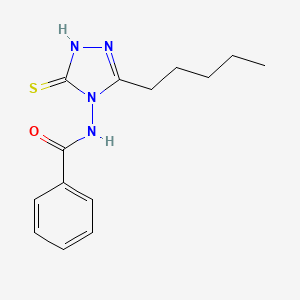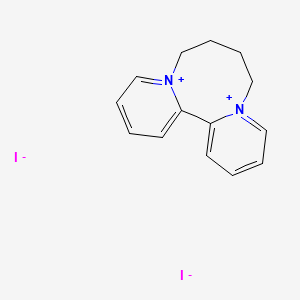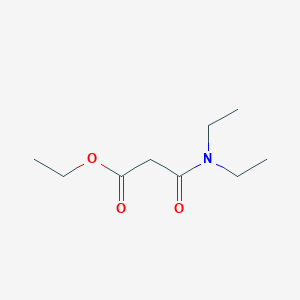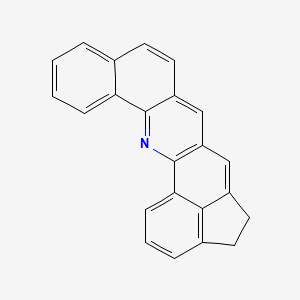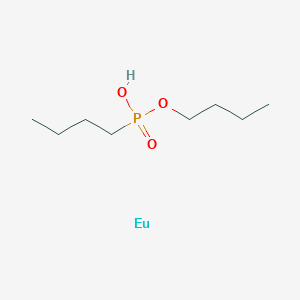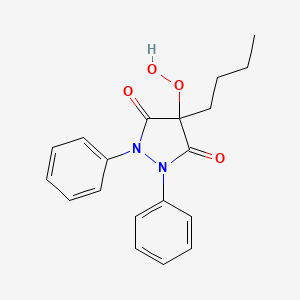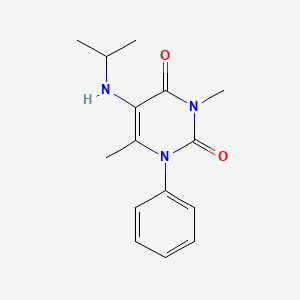![molecular formula C19H17NO B14687627 Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- CAS No. 25287-42-7](/img/structure/B14687627.png)
Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-: is an organic compound with the molecular formula C19H17NO . This compound is characterized by the presence of a benzenamine group substituted with a methoxy group at the para position and a naphthalenyl ethylidene group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- typically involves the condensation reaction between 4-methoxybenzenamine and 2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. It can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Benzenamine, 4-methoxy-: This compound lacks the naphthalenyl ethylidene group, making it less complex and with different reactivity.
Benzenamine, N,N’-1,2-ethanediylidenebis[4-methoxy-]: This compound has an additional ethylene bridge, altering its chemical properties and applications.
Uniqueness: Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]- is unique due to the presence of both the methoxy and naphthalenyl ethylidene groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields of research .
Properties
CAS No. |
25287-42-7 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C19H17NO/c1-14(20-18-9-11-19(21-2)12-10-18)16-8-7-15-5-3-4-6-17(15)13-16/h3-13H,1-2H3 |
InChI Key |
ZNESLCAPFYHXDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


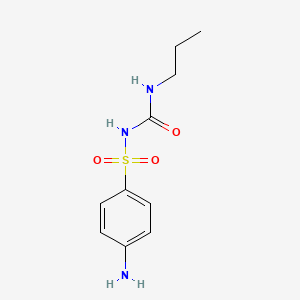
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
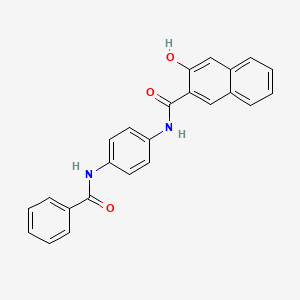

![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
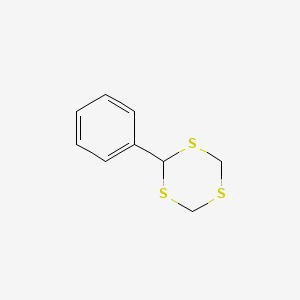
![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)
